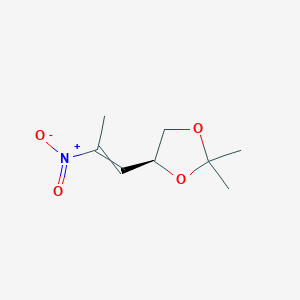
(4S)-2,2-Dimethyl-4-(2-nitroprop-1-en-1-yl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-2,2-Dimethyl-4-(2-nitroprop-1-en-1-yl)-1,3-dioxolane is a chemical compound with a complex structure that includes a dioxolane ring and a nitropropene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2,2-Dimethyl-4-(2-nitroprop-1-en-1-yl)-1,3-dioxolane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a nitroalkene with a dioxolane derivative. The reaction conditions often include the use of a base to facilitate the condensation reaction and may require specific temperature and solvent conditions to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
(4S)-2,2-Dimethyl-4-(2-nitroprop-1-en-1-yl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
(4S)-2,2-Dimethyl-4-(2-nitroprop-1-en-1-yl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which (4S)-2,2-Dimethyl-4-(2-nitroprop-1-en-1-yl)-1,3-dioxolane exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the dioxolane ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
Similar Compounds
(4S)-2,2-Dimethyl-4-(2-nitroprop-1-en-1-yl)-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.
(4S)-2,2-Dimethyl-4-(2-nitroprop-1-en-1-yl)-1,3-dioxepane: Similar structure but with a dioxepane ring.
Uniqueness
(4S)-2,2-Dimethyl-4-(2-nitroprop-1-en-1-yl)-1,3-dioxolane is unique due to its specific ring structure and the presence of the nitropropene moiety, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
182682-20-8 |
|---|---|
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(4S)-2,2-dimethyl-4-(2-nitroprop-1-enyl)-1,3-dioxolane |
InChI |
InChI=1S/C8H13NO4/c1-6(9(10)11)4-7-5-12-8(2,3)13-7/h4,7H,5H2,1-3H3/t7-/m0/s1 |
InChI Key |
PCYHTTUIKGFHTO-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=C[C@H]1COC(O1)(C)C)[N+](=O)[O-] |
Canonical SMILES |
CC(=CC1COC(O1)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octan-2-ol](/img/structure/B12560459.png)
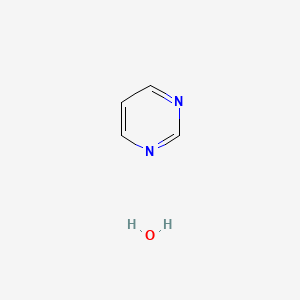
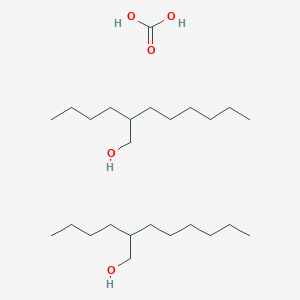

![5,8-Diethyl-1H-imidazo[4,5-G]quinoxaline-6,7-dione](/img/structure/B12560479.png)
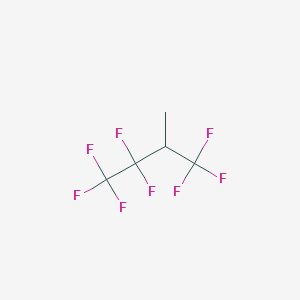
![(2R)-2-[(Triphenylsilyl)oxy]propanal](/img/structure/B12560481.png)

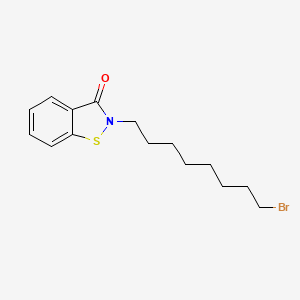
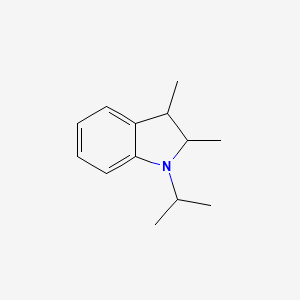
![{[(Ethylsulfanyl)methoxy]methyl}benzene](/img/structure/B12560511.png)
![Propanamide, N-[1,1'-biphenyl]-4-yl-](/img/structure/B12560513.png)
![Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate](/img/structure/B12560519.png)

